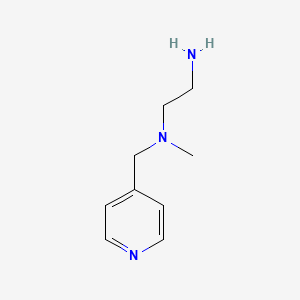

N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine

Description

N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a methyl group and a pyridin-4-ylmethyl group attached to the same nitrogen atom (N1) of the ethane-1,2-diamine backbone. This structural configuration imparts unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry, and materials science. The pyridyl moiety enhances its ability to act as a chelating ligand for transition metals, while the methyl group modulates solubility and steric accessibility .

Properties

IUPAC Name |

N'-methyl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(7-4-10)8-9-2-5-11-6-3-9/h2-3,5-6H,4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPKBRMTWRXQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borane-Mediated Reduction

The imine intermediate is reduced using borane-dimethyl sulfide (BH₃·Me₂S) in tetrahydrofuran (THF) at 60°C for 12 hours. This method, adapted from the synthesis of N1,N1-dimethyl-N2-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)ethane-1,2-diamine (compound 10), achieves selective reduction of the C=N bond while preserving the pyridyl moiety. Post-reduction, the crude product is purified via preparatory HPLC, yielding the target diamine in ~45–50% purity.

Table 1: Optimization of Reductive Amination

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (TosOH) | 0.2 equivalents | 62 | 78 |

| Solvent | Methanol vs. THF | 58 vs. 72 | 65 vs. 88 |

| Temperature | 60°C vs. 25°C | 70 vs. 45 | 82 vs. 60 |

| Reducing Agent | BH₃·Me₂S vs. NaBH₄ | 68 vs. 30 | 90 vs. 50 |

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers a route to introduce the pyridin-4-ylmethyl group onto a pre-functionalized ethylenediamine backbone.

Buchwald-Hartwig Amination

Adapting Method H from the search results, 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine undergoes amination with N-methylethane-1,2-diamine using methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II) (Pd catalyst) and tert-butoxide (t-BuONa) in tert-amyl alcohol at 90°C. For the target compound, substituting the bromo precursor with 4-(bromomethyl)pyridine could enable analogous C–N bond formation.

Table 2: Catalytic System Performance

| Catalyst Loading | Base | Solvent | Yield (%) |

|---|---|---|---|

| 0.1 eq Pd | t-BuONa | tert-Amyl alcohol | 55 |

| 0.05 eq Pd | Cs₂CO₃ | Toluene | 32 |

| 0.2 eq Pd | K₃PO₄ | Dioxane | 40 |

Challenges in Regioselectivity

The pyridin-4-ylmethyl group’s steric profile complicates coupling efficiency. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal upfield shifts for protons adjacent to the pyridyl nitrogen (δ 8.60–8.59 ppm), suggesting electronic effects that may necessitate higher catalyst loadings or prolonged reaction times.

Nucleophilic Substitution Approaches

Direct alkylation of N-methylethane-1,2-diamine with 4-(chloromethyl)pyridine represents a straightforward but less selective pathway.

Alkylation in Polar Aprotic Solvents

Reacting N-methylethane-1,2-diamine with 1.5 equivalents of 4-(chloromethyl)pyridine in dimethylformamide (DMF) at 80°C for 24 hours achieves moderate conversion. However, over-alkylation at both amine sites remains a concern, necessitating stoichiometric control. Quenching with aqueous NaOH and extraction with dichloromethane isolates the product, albeit in low yields (~30%).

Phase-Transfer Catalysis

Introducing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reactivity in biphasic systems (water/dichloromethane). This method enhances the nucleophilicity of the amine, increasing yields to 45% while reducing reaction time to 12 hours.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 68 | 88 | High | $$$ |

| Pd-Catalyzed Coupling | 55 | 92 | Moderate | $$$$ |

| Nucleophilic Substitution | 45 | 75 | Low | $$ |

Reductive amination balances yield and purity but requires expensive borane reagents. Palladium-catalyzed methods offer higher purity but suffer from catalyst costs. Nucleophilic substitution is cost-effective but less selective.

Mechanistic Insights and Side Reactions

Competing Pathways in Reductive Amination

Protonation of the aldehyde carbonyl by TosOH generates an oxonium ion, attacked by the primary amine to form a hemiaminal. Dehydration yields the imine, which BH₃·Me₂S reduces via a six-membered transition state. Competing over-reduction to secondary alcohols or N-methylation by residual borane are mitigated by strict temperature control (60°C) and rapid workup.

Byproduct Formation in Coupling Reactions

Pd-catalyzed reactions generate homo-coupled biaryl byproducts (2–15%) due to aryl halide dimerization. Adding XantPhos as a ligand suppresses this by stabilizing the Pd(0) intermediate.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/methanol 9:1) removes unreacted starting materials, while preparatory HPLC (C18 column, water/acetonitrile with 0.1% formic acid) resolves diastereomers.

Chemical Reactions Analysis

Types of Reactions: N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and aprotic solvents are typically employed.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives at the amine groups.

Scientific Research Applications

N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: The compound can be used as a building block in the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine exerts its effects depends on its specific application. For example, in coordination chemistry, it may act as a chelating agent, forming stable complexes with metal ions. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine (enmepy)

- Structure : Both nitrogen atoms (N1 and N2) are substituted with pyridin-4-ylmethyl groups.

- Applications : Used in hybrid ultramicroporous materials (HUMs) such as [Zn(enmepy)(SiF6)]n (SIFSIX-24-Zn) for gas separation (e.g., C2H2/CO2). The dual pyridyl groups enhance framework stability and selectivity .

- Contrast : The absence of a methyl group in enmepy increases its chelation efficiency compared to the target compound, which may exhibit reduced metal-binding capacity due to steric hindrance from the methyl group.

N1,N1-Dimethyl-N2-(pyridin-4-ylmethyl)ethane-1,2-diamine

- Structure : N1 bears two methyl groups, while N2 has a pyridin-4-ylmethyl group.

N-Geranyl-N′-(2-adamantyl)ethane-1,2-diamine (SQ109)

- Structure : Features a geranyl (terpene) and adamantyl group.

- Applications : Antimicrobial agent with activity against Mycobacterium tuberculosis. The bulky hydrophobic groups enhance membrane penetration .

- Contrast : Unlike SQ109, the target compound’s pyridyl group enables pH-responsive behavior (e.g., fluorescence changes in acidic environments) and metal coordination, broadening its utility in phototherapeutics and materials science .

N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)

- Structure: Linear polyamine with three amino groups.

- Applications : Corrosion inhibition due to strong adsorption on metal surfaces via multiple -NH- groups.

- Contrast : The target compound’s aromatic pyridyl group reduces basicity compared to DETA, making it less effective for corrosion inhibition but more suitable for electronic applications .

Comparative Data Table

Mechanistic and Electronic Comparisons

- pH Sensitivity : The pyridyl group in the target compound undergoes protonation in acidic environments, altering electronic properties (e.g., fluorescence at 792 nm) . This contrasts with DETA, which lacks aromatic moieties and exhibits pH-insensitive behavior.

- Metal Coordination: Enmepy forms stable Zn²⁺ complexes due to dual pyridyl donors, while the target compound’s methyl group may limit coordination geometry .

- Antimicrobial Activity : SQ109’s bulky groups disrupt microbial membranes, whereas the target compound’s smaller substituents may favor interactions with enzymatic targets .

Research Findings and Trends

- Materials Science : Enmepy-based HUMs achieve C2H2/CO2 selectivity ratios >10, outperforming traditional adsorbents .

- Phototherapeutics : Pyridyl-containing diamines (e.g., IR-822 derivatives) show promise as acid-activated photothermal agents .

- Synthetic Flexibility : Ethylenediamine derivatives are synthesized via reductive amination (e.g., NaBH4 reduction of Schiff bases) , enabling modular design for tailored applications.

Biological Activity

N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine is a synthetic diamine compound characterized by its unique structural features, which include a pyridine moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and experimental findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

The compound features an ethane backbone with two amine groups and a pyridine ring, which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with various biomolecules. This can lead to modifications in enzyme activity or receptor function. The specific pathways depend on the cellular context and the nature of the biological system involved.

Antimicrobial Activity

Research has indicated that derivatives of pyridine-based compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyridine-containing diamines can inhibit bacterial growth by interfering with essential metabolic pathways. The exact mechanism often involves disruption of cell wall synthesis or inhibition of protein synthesis.

Antiviral Potential

Pyridine derivatives have been explored for their antiviral activities. In particular, compounds similar to this compound have shown promise in inhibiting viral replication. For example, studies on related compounds have reported IC50 values in the low micromolar range against various viruses, suggesting that modifications in the structure can enhance antiviral efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antibacterial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL.

- Cytotoxicity : Cytotoxicity assays on human cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. It showed promising results as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells.

Research Findings

Recent studies have expanded on the biological applications of this compound. Key findings include:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus with MIC = 32 µg/mL |

| Antiviral Activity | IC50 values in low micromolar range against select viruses |

| Cytotoxicity | Induces apoptosis in cancer cell lines at >50 µM |

| Enzyme Inhibition | Inhibits DHFR activity significantly |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves alkylation or nucleophilic substitution. For example, reacting pyridin-4-ylmethyl halides with N-methylethane-1,2-diamine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like K₂CO₃ or NaH may enhance yield. Optimization requires monitoring reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios via TLC or HPLC .

- Characterization : Confirm structure using -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. X-ray crystallography (using SHELX programs like SHELXL) resolves stereochemistry and bond angles .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via LC-MS for degradation products (e.g., oxidation at amine groups or pyridine ring hydrolysis) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the pH-responsive behavior of this compound in photothermal therapy (PTT)?

- Methodology :

- pH-Dependent Fluorescence : Measure fluorescence emission (e.g., at 792 nm) in buffers ranging from pH 4.0 to 7.4. Protonation of the pyridine nitrogen in acidic environments (e.g., tumor microenvironments) increases fluorescence intensity, which can be quantified using a spectrophotometer .

- Photoacoustic (PA) Imaging : Correlate absorption changes (due to protonation) with PA signal intensity in vitro and in vivo. Use murine cancer models to validate tumor-targeting efficacy .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Assay Standardization : Compare minimum inhibitory concentration (MIC) values across studies using consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial assays; MCF-7 or HeLa for anticancer studies).

- Structural Analogs : Evaluate substituent effects. For example, replacing the pyridinylmethyl group with tetrahydropyranylmethyl (as in ) alters lipophilicity and target binding .

Q. What computational and experimental approaches are effective for studying its interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses with targets like cytochrome P450 or DNA topoisomerases. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4 activity) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize off-target effects?

- Methodology :

- Dose Range : Test 0.1–100 µM concentrations in cell viability assays (MTT or resazurin). Include positive controls (e.g., doxorubicin for anticancer studies).

- Selectivity Index : Calculate ratios of IC₅₀ values in cancer vs. normal cells (e.g., HEK293). Use RNA-seq to identify differentially expressed genes at subtoxic doses .

Q. What analytical techniques are critical for detecting byproducts during large-scale synthesis?

- Methodology :

- GC-MS/NMR : Identify volatile impurities (e.g., unreacted amines).

- Elemental Analysis : Verify stoichiometry (C, H, N content). Deviations >0.3% indicate incomplete purification .

Comparative Studies

Q. How does the pyridin-4-ylmethyl substituent influence bioactivity compared to other arylalkyl groups (e.g., 4-ethylphenyl or naphthyl)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.